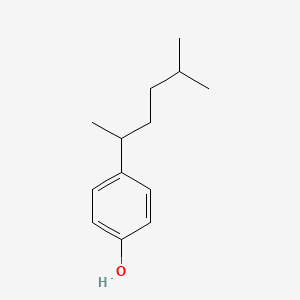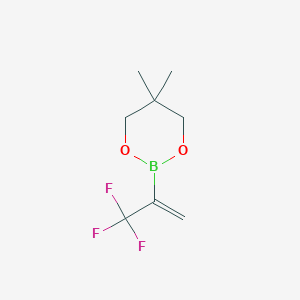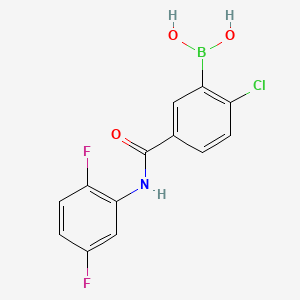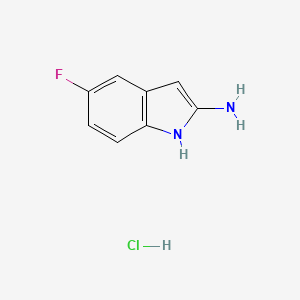
4-(1,4-Dimethylpentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dimethylpentyl)phenol is an organic compound belonging to the class of alkylphenols It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a 1,4-dimethylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylpentyl)phenol typically involves the alkylation of phenol with 1,4-dimethylpentyl halides under basic conditions. A common method includes:
Alkylation Reaction: Phenol is reacted with 1,4-dimethylpentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like toluene or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux, usually around 80-100°C, for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction, and the process is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyalkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones or phenolic ethers.
Reduction: Hydroxyalkyl derivatives.
Substitution: Halogenated phenols or other substituted phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1,4-Dimethylpentyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other specialty chemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine
While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
In industry, this compound is utilized in the manufacture of surfactants, lubricants, and plasticizers. Its unique chemical properties make it valuable in formulating products that require specific performance characteristics.
Wirkmechanismus
The mechanism of action of 4-(1,4-Dimethylpentyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chain may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: Similar in structure but with a nonyl group instead of a 1,4-dimethylpentyl group.
4-tert-Octylphenol: Contains a tert-octyl group, differing in the branching of the alkyl chain.
4-Phenylphenol: Lacks the alkyl substitution, having a phenyl group instead.
Uniqueness
4-(1,4-Dimethylpentyl)phenol is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
857629-71-1 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-(5-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-10(2)4-5-11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
DRBKPEIFCPZWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)




![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)


![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)

